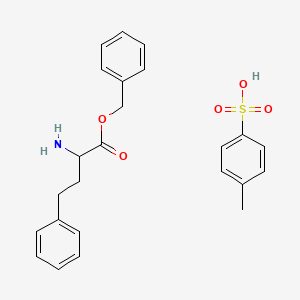

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt

Description

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt (CAS 117560-24-4) is a chiral amino acid derivative with the molecular formula C₂₄H₂₇NO₅S and a molecular weight of 465.54 g/mol . It serves as a critical intermediate in synthesizing Imidaprilat, an angiotensin-converting enzyme (ACE) inhibitor used in hypertension treatment . The compound features a benzyl ester group and a tosylate (p-toluenesulfonate) counterion, which enhance its solubility in organic solvents and stabilize the amino group during synthetic processes.

Properties

IUPAC Name |

benzyl 2-amino-4-phenylbutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.C7H8O3S/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUJKCXULBLVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzyl Ester

The benzyl ester group is introduced via two primary methods:

Method A: DCC-Mediated Esterification

-

Reaction Setup : (2S)-2-Amino-benzenebutanoic acid is dissolved in anhydrous dichloromethane or toluene under inert atmosphere.

-

Coupling : Benzyl alcohol and DCC (1.1–1.5 equiv) are added. The mixture is stirred at 0–25°C for 12–24 hours.

-

Workup : Precipitated dicyclohexylurea is filtered, and the solvent is evaporated to yield the crude ester.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Reaction Time | 12–24 hours |

| Temperature | 0–25°C |

Method B: 2-Benzyloxypyridine Alkylation

An alternative protocol avoids carbodiimides, enhancing compatibility with acid-sensitive substrates:

-

Reagent Preparation : 2-Benzyloxypyridine is synthesized via nucleophilic substitution between benzyl alcohol and 2-chloropyridine (97% yield).

-

Benzylation : The amino acid, 2-benzyloxypyridine (2.0 equiv), and MgO (2.0 equiv) are suspended in toluene. Methyl triflate (2.0 equiv) is added at 0°C, followed by heating to 90°C for 24 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–90% |

| Solvent | Toluene or trifluorotoluene |

| Base | Magnesium oxide |

Tosylate Salt Formation

The free base is converted to its tosylate salt to improve stability and crystallinity:

-

Reaction : The benzyl ester is dissolved in dry dichloromethane or ethyl acetate. Tosyl chloride (1.1 equiv) and pyridine (1.5 equiv) are added dropwise at 0°C.

-

Stirring : The mixture is stirred for 4–6 hours at room temperature.

-

Isolation : The product precipitates upon addition of hexane, followed by filtration and drying.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88–93% |

| Reaction Time | 4–6 hours |

| Temperature | 0–25°C |

Industrial-Scale Production

Industrial protocols optimize for cost and scalability:

-

Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

-

Solvent Recovery : Toluene and dichloromethane are recycled via distillation.

-

Quality Control : HPLC purity >99%, with chiral HPLC confirming enantiomeric excess >98%.

Process Comparison :

| Parameter | Academic Protocol | Industrial Protocol |

|---|---|---|

| Batch Size | 1–10 g | 10–100 kg |

| Purity | >95% | >99% |

| Cost Efficiency | Moderate | High |

Characterization and Validation

Post-synthesis analyses ensure structural fidelity:

-

NMR Spectroscopy : NMR confirms benzyl ester protons (δ 5.1–5.3 ppm) and tosylate aromatic signals (δ 7.2–7.8 ppm).

-

HPLC : Retention time matches reference standards (t_R = 8.2 min, C18 column).

Alternative Synthetic Routes

Enzymatic Esterification

Lipase-mediated reactions (e.g., Candida antarctica Lipase B) achieve 70–78% yield under mild conditions (pH 7.0, 37°C), though scalability remains limited.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Benzyl alcohol.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the development of novel catalysts and ligands.

Biology:

- Studied for its potential role in enzyme inhibition and protein modification.

- Utilized in the synthesis of peptide mimetics and analogs.

Medicine:

- Investigated for its potential therapeutic applications, including as a precursor for drug development.

- Explored for its role in the design of prodrugs and targeted delivery systems.

Industry:

- Applied in the production of specialty chemicals and fine chemicals.

- Used in the formulation of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the benzyl ester group can enhance lipophilicity and membrane permeability. The tosylate salt can facilitate solubility and stability in aqueous environments.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or modulate the activity of enzymes by binding to their active sites.

Receptors: It may interact with cell surface receptors, influencing signal transduction pathways.

Proteins: The compound can modify protein structure and function through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Ester and Salt Variations

(2S)-2-Amino-benzenebutanoic Acid Methyl Ester Hydrochloride (CAS 60425-49-2)

- Molecular Formula: C₁₁H₁₆ClNO₂

- Key Differences :

- Applications : Likely used in peptide synthesis where smaller ester groups are preferred for easier deprotection.

Glycylglycine Benzyl Ester p-Toluenesulfonate Salt

- Structure : Dipeptide (Gly-Gly) backbone with benzyl ester and tosylate salt.

- Key Differences: Backbone: Peptide vs. benzenebutanoic acid, leading to distinct reactivity in amide bond formation . Function: Used as a protected dipeptide building block, unlike the ACE inhibitor intermediate role of the target compound.

Functional Group and Salt Comparisons

Valbenazine Tosylate (VMAT2 Inhibitor)

- Molecular Formula : C₃₈H₅₄N₂O₁₀S₂ (762.97 g/mol) .

- Key Differences: Core Structure: Complex tricyclic benzoquinolizinium vs. linear benzenebutanoic acid. Salt Ratio: Ditosylate salt (1:2 ratio) vs. monotosylate in the target compound.

- Implications : Higher molecular weight and salt ratio influence pharmacokinetics (e.g., longer half-life).

L-Lactic Acid Benzyl Ester (CAS 56777-24-3)

- Structure: Benzyl ester of lactic acid (2-hydroxypropanoic acid).

- Key Differences: Functional Group: Hydroxyl vs. amino group, leading to divergent reactivity (e.g., ester hydrolysis vs. nucleophilic substitution) .

- Applications : Used as a chiral synthon in polymer chemistry, contrasting with the target compound’s role in drug synthesis.

Physical and Chemical Properties

| Property | Target Compound | Methyl Ester HCl Analog | Gly-Gly Benzyl Tosylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 465.54 | 229.7 | ~400 (estimated) |

| Solubility | Organic solvents (e.g., CH₂Cl₂) | Higher aqueous solubility | Moderate in polar solvents |

| Stability | Hygroscopic (tosylate) | Less hygroscopic (HCl) | Sensitive to hydrolysis |

Biological Activity

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt (CAS Number: 117560-24-4) is a chemical compound classified as an amino acid derivative. It features an amino group, a benzyl ester group, and is presented as a tosylate salt. This compound is recognized for its applications in organic synthesis and pharmaceutical research due to its structural properties and potential biological activities.

- Molecular Formula : CHNOS

- Molecular Weight : 441.54 g/mol

- Melting Point : 139-144 °C

- Solubility : Soluble in organic solvents; specific solubility data may vary based on conditions.

The biological activity of this compound can be attributed to its ability to undergo hydrolysis, yielding a carboxylic acid and an alcohol. This transformation is significant for its potential role in various biochemical pathways, particularly those involving enzyme interactions and protein modifications.

Key Pathways and Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.

- Chemical Reactions : It can participate in Suzuki-Miyaura coupling reactions, which are critical in the formation of carbon-carbon bonds in organic synthesis.

Pharmacokinetics

The ester functionality of this compound suggests it may exhibit variable bioavailability due to susceptibility to hydrolysis. This property can influence the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Case Studies and Research Findings

- Enzyme Studies : Research has indicated that compounds similar to (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester can inhibit certain proteases involved in cancer progression. For instance, studies have shown that modifications at the benzyl group can enhance binding affinity to target enzymes.

- Peptide Synthesis : The compound has been utilized in synthesizing peptide mimetics, demonstrating its utility as a building block in drug development. A notable study highlighted its application in producing non-peptidic inhibitors of proteolytic enzymes.

- Therapeutic Applications : Investigations into its role as a prodrug have revealed potential therapeutic benefits in targeted drug delivery systems, particularly for cancer therapies where selective release at tumor sites is advantageous.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2S)-2-Amino-benzenebutanoic Acid Methyl Ester | Methyl ester group | Lower steric hindrance |

| (2S)-2-Amino-benzenebutanoic Acid Ethyl Ester | Ethyl ester group | Moderate lipophilicity |

| (2S)-2-Amino-benzenebutanoic Acid Propyl Ester | Propyl ester group | Enhanced solubility |

The benzyl ester group in this compound provides unique steric and electronic properties compared to other esters like methyl or ethyl esters. This distinction influences its reactivity and interaction with biological targets.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, and tandem mass spectrometry (MS/MS) to verify molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups, particularly the benzyl ester and tosylate moieties. For salt quantification, ion chromatography or titration methods can determine counterion stoichiometry .

Q. How can researchers ensure batch-to-batch consistency in synthesis for sensitive bioassays?

- Methodological Answer: Implement rigorous quality control (QC) protocols, including HPLC purity analysis (>98%), mass spectrometry for molecular identity, and Karl Fischer titration for moisture content. For applications requiring low trifluoroacetic acid (TFA) residuals (e.g., cell-based assays), include additional purification steps like reverse-phase chromatography or lyophilization. Document synthetic parameters (e.g., reaction temperature, solvent ratios) to minimize variability .

Q. What are the stability considerations for storing this compound?

- Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the benzyl ester or degradation of the tosylate group. Regularly monitor stability via accelerated aging studies (40°C/75% relative humidity for 4 weeks) and compare HPLC profiles to baseline data. Avoid aqueous buffers during reconstitution unless immediately used .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during synthetic scale-up of the (2S)-configured amino acid core?

- Methodological Answer: Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to maintain the (2S) configuration. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at each synthetic step. For large-scale reactions, optimize solvent polarity and temperature to minimize racemization. Computational modeling (e.g., DFT) can predict steric and electronic effects on stereochemical outcomes .

Q. What strategies resolve contradictions in biological activity data across different salt forms of this compound?

- Methodological Answer: Compare solubility, permeability, and ionization profiles of the tosylate salt against other salts (e.g., hydrochloride, acetate) using shake-flask solubility assays and parallel artificial membrane permeability assays (PAMPA). Correlate bioactivity differences with salt dissociation constants (pKa) and logP values. Use isothermal titration calorimetry (ITC) to assess target binding affinity variations .

Q. How can reaction conditions be optimized to minimize byproducts in the benzyl esterification step?

- Methodological Answer: Employ coupling reagents (e.g., DCC/DMAP) in anhydrous dichloromethane under nitrogen to activate the carboxylic acid. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect ester formation. Quench unreacted reagents with scavenger resins (e.g., polymer-bound trisamine) and purify via flash chromatography using gradient elution (hexane/ethyl acetate) .

Q. What methodologies assess the compound’s physicochemical properties for in vivo pharmacokinetic studies?

- Methodological Answer: Determine logP (octanol-water partition coefficient) using shake-flask methods, and calculate polar surface area (PSA) via computational tools (e.g., MarvinSketch). Evaluate metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis. For permeability, use Caco-2 cell monolayers or MDCK assays. These data inform prodrug design or formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.